molecular formula C15H14FN5O B14928805 N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B14928805
M. Wt: 299.30 g/mol
InChI Key: SFJOECMODLOLHK-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-fluorobenzyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methylation of the pyrazole ring and subsequent carboxamide formation are achieved through standard organic synthesis techniques, including the use of methyl iodide and carboxylic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and the implementation of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-dimethoxybenzamide
  • 1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C15H14FN5O

Molecular Weight

299.30 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14FN5O/c1-20-6-5-14(19-20)15(22)18-13-8-17-21(10-13)9-11-3-2-4-12(16)7-11/h2-8,10H,9H2,1H3,(H,18,22)

InChI Key

SFJOECMODLOLHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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